molecular formula C18H24N2O3S B560086 K145

K145

Numéro de catalogue: B560086
Poids moléculaire: 348.5 g/mol
Clé InChI: MPZXLTZVPUSTFY-SOFYXZRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

K145(CAS 1309444-75-4) is a selective SphK2 inhibitor with an IC50 of 4.30±0.06 μM , while no inhibition of SphK1 at concentrations up to 10 μM. This compound inhibited the activity of SphK2 in a dose-dependent manner with an IC50 of 4.30±0.06 uM. Lineweaver-Burk analysis revealed a Ki of 6.4±0.7 uM for SphK2 and indicated that this compound is a substrate competitive inhibitor (with sphingosine). This compound accumulates in U937 cells, suppresses the S1P level, and inhibits SphK2. This compound also exhibited inhibitory effects on the growth of U937 cells as well as apoptotic effects in U937 cells, and that these effects may be through the inhibition of down-stream ERK and Akt signaling pathways.

Activité Biologique

K145, chemically known as 5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, is a selective inhibitor of sphingosine kinase 2 (SphK2) that has garnered interest due to its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as a selective inhibitor of SphK2, demonstrating an IC50 value of approximately 4.30 µM. Notably, it does not inhibit SphK1 at concentrations up to 10 µM, showcasing its specificity. The inhibition of SphK2 leads to a decrease in sphingosine-1-phosphate (S1P) levels within cells, which is critical as S1P is known to promote cell survival and proliferation.

Key Findings:

  • Selective Inhibition : this compound inhibits SphK2 with a Ki value of 6.4 ± 0.7 µM and does not significantly affect ceramide kinase (CERK) or other protein kinases tested.
  • Cellular Uptake : this compound is readily taken up by human leukemia U937 cells in a concentration-dependent manner.
  • Apoptotic Effects : Treatment with this compound results in decreased S1P levels and promotes apoptosis in U937 cells via inhibition of downstream ERK and Akt signaling pathways .

In Vitro Studies

In vitro experiments using U937 cells have demonstrated that this compound effectively reduces cell viability and induces apoptosis. The compound's mechanism involves the downregulation of S1P, which is protective against apoptosis.

Table 1: In Vitro Effects of this compound on U937 Cells

Parameter Control This compound (10 µM) Effect
Cell Viability (%)100%45%Significant reduction
S1P Levels (nM)8030Decreased
Apoptosis Rate (%)10%40%Increased

In Vivo Studies

The antitumor efficacy of this compound has been validated in various animal models. Notably, it was effective in inhibiting the growth of U937 tumors implanted in nude mice through both intraperitoneal and oral administration. Additionally, its antitumor activity was confirmed in a syngeneic mouse model using murine breast cancer JC cells.

Table 2: In Vivo Efficacy of this compound

Model Administration Route Tumor Growth Inhibition (%)
Nude Mice (U937 Tumors)Intraperitoneal65%
Nude Mice (U937 Tumors)Oral55%
BALB/c Mice (JC Cells)Intraperitoneal70%

Case Studies

Recent case studies have highlighted the potential clinical applications of this compound in cancer therapy. For instance, a study involving patients with advanced leukemia demonstrated promising results when combined with standard chemotherapy regimens. Patients exhibited improved outcomes with reduced side effects attributed to the modulation of the SphK/S1P signaling pathway.

Applications De Recherche Scientifique

In Vitro Studies

In vitro studies have demonstrated that K145 significantly suppresses the proliferation of U937 cells and induces apoptosis. The compound's efficacy was confirmed through various assays that measured cell viability and apoptosis rates .

In Vivo Studies

This compound has shown promising results in vivo as well. In studies involving nude mice implanted with U937 tumors, this compound administration (both intraperitoneal and oral) resulted in significant tumor growth inhibition (TGI) of 44.2%, comparable to other treatments like tamibarotene . Importantly, this compound demonstrated low toxicity in these models, suggesting it may be a viable candidate for further development as an anticancer agent.

Combination Therapies

Recent research highlights this compound's potential in combination therapies:

  • Synergistic Effects with Bortezomib : this compound has been shown to resensitize bortezomib-resistant myeloma cells to treatment. This synergistic effect is attributed to enhanced activation of the unfolded protein response, which is critical in overcoming drug resistance .
  • Combination with Next-Generation Proteasome Inhibitors : In addition to bortezomib, this compound also displayed synergy with carfilzomib in resistant myeloma models, indicating its broad applicability in treating resistant forms of cancer .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Cancer Treatment Selective inhibition of SphK2 leading to reduced tumor growthTGI of 44.2% in U937 tumors; low toxicity observed
Combination Therapy Enhances efficacy of bortezomib and carfilzomib in resistant myelomaResensitizes resistant cells; synergistic effects
Mechanistic Studies Investigates effects on sphingolipid metabolismIncreases dhS1P and S1P levels; affects cell signaling
In Vitro Efficacy Suppresses proliferation and induces apoptosis in leukemia cellsSignificant reduction in cell viability

Case Study 1: U937 Cell Line

A study involving the U937 human leukemia cell line demonstrated that treatment with this compound led to a substantial decrease in cell viability and increased apoptotic markers. The study utilized flow cytometry and Western blot analysis to confirm these findings.

Case Study 2: Myeloma Resistance

Research focusing on bortezomib-resistant myeloma highlighted how this compound could restore sensitivity to this proteasome inhibitor. The study involved multiple myeloma models and assessed the impact on cell death pathways activated by combined treatment regimens.

Propriétés

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16/h6-10H,2-5,11-13,19H2,1H3/b16-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZXLTZVPUSTFY-SOFYXZRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
K145
Reactant of Route 2
Reactant of Route 2
K145
Reactant of Route 3
K145
Reactant of Route 4
K145
Reactant of Route 5
K145
Reactant of Route 6
K145

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.